![molecular formula C11H13NO6S2 B2889038 3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid CAS No. 923697-25-0](/img/structure/B2889038.png)
3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid
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Overview
Description
3-[(1,1-Dioxo-1λ6-thiolan-3-yl)sulfamoyl]benzoic acid is a versatile chemical compound with diverse applications in scientific research. It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C11H13NO6S2/c13-11(14)8-2-1-3-10(6-8)20(17,18)12-9-4-5-19(15,16)7-9/h1-3,6,9,12H,4-5,7H2,(H,13,14)
. This indicates that the compound has a complex structure with multiple functional groups, including a benzoic acid group, a sulfamoyl group, and a dioxothiolan group. Physical And Chemical Properties Analysis
This compound has a molecular weight of 319.36 .Scientific Research Applications
Oxidation and Organic Synthesis
One significant application of 3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid derivatives in scientific research is in the field of organic synthesis, particularly as oxidizing agents. Tamami and Yeganeh (1999) synthesized polymer-supported anionic peroxomolybdenum compounds, showcasing their utility as mild, efficient, and versatile oxidants for various organic compounds, including alcohols to carbonyl compounds and thiols to disulfides (Tamami & Yeganeh, 1999).
C–H Functionalization
The meta-C–H functionalization of benzoic acid derivatives, including those related to 3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid, represents a significant area of research, offering synthetically useful tools for step-economical organic synthesis. Li et al. (2016) developed a general protocol for the meta-C–H olefination of benzoic acid derivatives, enhancing synthetic methodologies in drug molecule development and natural product synthesis (Li et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S2/c13-11(14)8-2-1-3-10(6-8)20(17,18)12-9-4-5-19(15,16)7-9/h1-3,6,9,12H,4-5,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDABTAVUZYSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid |
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